molecular formula C18H20N2O B13936461 3-(1-(Formylamino)ethyl)-9-propylcarbazole CAS No. 52916-25-3

3-(1-(Formylamino)ethyl)-9-propylcarbazole

Katalognummer: B13936461
CAS-Nummer: 52916-25-3
Molekulargewicht: 280.4 g/mol
InChI-Schlüssel: JWTFBOVKHYXWPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(9-Propyl-9H-carbazol-3-yl)ethyl]formamide is a compound derived from carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(9-Propyl-9H-carbazol-3-yl)ethyl]formamide typically involves the functionalization of carbazole at the 3-position.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-[1-(9-Propyl-9H-carbazol-3-yl)ethyl]formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-3-carboxylic acid derivatives, while reduction can produce various alkylated carbazole compounds .

Wirkmechanismus

The mechanism of action of N-[1-(9-Propyl-9H-carbazol-3-yl)ethyl]formamide involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with various enzymes and receptors, modulating their activity and leading to specific biological outcomes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[1-(9-Propyl-9H-carbazol-3-yl)ethyl]formamide is unique due to its specific functionalization at the 3-position of the carbazole ring, which imparts distinct chemical and physical properties. This functionalization allows for tailored interactions with various molecular targets, making it a versatile compound for diverse applications .

Eigenschaften

CAS-Nummer

52916-25-3

Molekularformel

C18H20N2O

Molekulargewicht

280.4 g/mol

IUPAC-Name

N-[1-(9-propylcarbazol-3-yl)ethyl]formamide

InChI

InChI=1S/C18H20N2O/c1-3-10-20-17-7-5-4-6-15(17)16-11-14(8-9-18(16)20)13(2)19-12-21/h4-9,11-13H,3,10H2,1-2H3,(H,19,21)

InChI-Schlüssel

JWTFBOVKHYXWPI-UHFFFAOYSA-N

Kanonische SMILES

CCCN1C2=C(C=C(C=C2)C(C)NC=O)C3=CC=CC=C31

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.